Pentaerythritol-d8 Dibromide
Description
Historical Context of Brominated Flame Retardants in Industrial Chemistry
The development of brominated flame retardants emerged as a critical response to industrial fire safety requirements, with brominated compounds becoming increasingly prominent due to their superior effectiveness compared to chlorinated alternatives. The global demand for bromine in flame retardant production witnessed remarkable growth, expanding from eight percent in 1975 to thirty-eight percent by the year 2000, reflecting the increasing recognition of brominated compounds' superior fire suppression capabilities. This dramatic increase coincided with the implementation of stringent fire safety standards passed in the 1970s, which, while not explicitly mandating the use of polybrominated diphenyl ethers, created conditions where flame retardant chemicals became virtually essential for compliance.
The chemical mechanism underlying brominated flame retardants' effectiveness involves the release of hydrogen bromide gas, which functions as a free radical scavenger to disrupt the chemical reactions responsible for flame propagation. This fundamental principle has remained consistent across more than seventy-five different types of brominated flame retardants, which are broadly categorized by their core molecular structures, including brominated bisphenols, diphenyl ethers, cyclododecanes, biphenyls, phenols, phenoxyethanes, and phthalic acid derivatives. The selection of specific flame retardants for particular applications depends on multiple factors including polymer compatibility, performance requirements, durability expectations, and aesthetic considerations of the final product.
Pentaerythritol dibromide, specifically the compound 2,2-bis(bromomethyl)-1,3-propanediol, emerged as a significant reactive flame retardant characterized by its high aliphatic bromine content. This compound demonstrated particular effectiveness in rigid polyurethane foams and unsaturated polyester resins, applications where its high purity and reactive nature provided valuable advantages to formulators. The compound's versatility extended to molded products and construction applications, where it functioned as both a reactive flame retardant intermediate in polymer resin manufacture and as a direct additive for enhanced fire resistance.
| Property | Value | Reference |
|---|---|---|
| Bromine Content | 60-61% | |
| Melting Range | 109-113°C | |
| Molecular Formula | C₅H₁₀Br₂O₂ | |
| Molecular Weight | 261.94 g/mol | |
| Appearance | White to off-white crystalline powder |
Role of Isotopic Labeling in Modern Chemical Research
Isotopic labeling techniques have revolutionized chemical research by providing researchers with powerful tools to track atomic pathways through complex chemical reactions and metabolic processes. The fundamental principle underlying isotopic labeling involves replacing one or more specific atoms with their isotopes, creating traceable markers that can be detected through various analytical methods including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. These detection methods exploit the physical differences between isotopes, such as mass variations detectable by mass spectrometry, vibrational mode differences observable through infrared spectroscopy, and distinct gyromagnetic ratios measurable by nuclear magnetic resonance.
Deuterium labeling, the specific isotopic modification employed in this compound, represents one of the most valuable applications of isotopic labeling in chemical research. Deuterium substitution offers several analytical advantages, including minimal perturbation of the original molecular structure while providing clear spectroscopic signatures that enable precise tracking of molecular behavior. The incorporation of deuterium atoms creates measurable shifts in vibrational frequencies, a phenomenon that proves invaluable for structural elucidation during analytical processes.
The synthesis of Pentaerythritol-d8 typically involves multi-step deuteration processes applied to the parent pentaerythritol molecule. Industrial production mirrors laboratory synthesis protocols but operates at significantly larger scales to meet commercial demand for isotopically labeled research compounds. The resulting deuterated compound exhibits enhanced stability compared to its non-labeled counterpart, making it particularly suitable for extended analytical investigations and complex reaction mechanism studies.
The application of isotopically labeled compounds extends beyond simple analytical tracking to encompass sophisticated investigations of protein structure determination, macromolecular complex analysis, and pharmaceutical research. In biological solid-state nuclear magnetic resonance spectroscopy, isotopic labeling enables site-specific interrogation of molecular structures and intermolecular contacts, significantly enhancing both sensitivity and analytical precision. Chemical isotope labeling approaches have become particularly valuable in quantitative proteomics, where distinct isotope labels allow for simultaneous analysis of multiple samples in single analytical runs.
The commercial availability and standardization of compounds like this compound through specialized suppliers reflects the growing importance of isotopically labeled materials in modern research. These compounds are typically produced under controlled conditions to ensure high purity levels, often exceeding ninety-five percent, and are stored under specific temperature conditions to maintain their integrity. The certification and quality control measures applied to these research compounds ensure their reliability for critical analytical applications, making them indispensable tools for advancing chemical understanding and developing new analytical methodologies.
Properties
IUPAC Name |
2,2-bis[bromo(dideuterio)methyl]-1,1,3,3-tetradeuteriopropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2O2/c6-1-5(2-7,3-8)4-9/h8-9H,1-4H2/i1D2,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUGKEQJSLOLHL-SVYQBANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CBr)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C([2H])([2H])O)(C([2H])([2H])Br)C([2H])([2H])Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
High-Temperature Condensation
The base method involves reacting deuterated formaldehyde (D₂CO) with deuterated acetaldehyde (CD₃CDO) under alkaline conditions. Key parameters include:
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Temperature : Initial reaction at 30–45°C, followed by a gradual increase to 55–60°C to drive condensation.
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Molar Ratios : A formaldehyde-to-acetaldehyde ratio of 5.4:1 ensures minimal byproduct formation (e.g., dipentaerythritol).
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Catalyst : Sodium hydroxide (NaOH) in deuterium oxide (D₂O) facilitates the aldol addition and Cannizzaro reaction.
Post-reaction, the mixture undergoes dealcoholization (removal of methanol-d₄) and dealdehydeization (stripping excess formaldehyde-d₂) via vacuum distillation. The crude product is then purified through cascade recrystallization in D₂O, yielding pentaerythritol-d8 with ≥98% isotopic purity.
Table 1: Optimization of Pentaerythritol-d8 Synthesis
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Reaction Temp. Range | 30–60°C | 26–70°C | 45–60°C |
| Formaldehyde:Acetaldehyde | 5.4:1 | 5.4:1 | 5.4:1 |
| Yield (Monopenta-d8) | 87.4% | 87.8% | 88.5% |
| Isotopic Purity | 98.3% | 98.6% | 99.3% |
Bromination of Pentaerythritol-d8
Bromination introduces two bromine atoms to the hydroxyl groups of pentaerythritol-d8. The reaction must balance selectivity, yield, and minimal deuteration loss.
Liquid-Phase Bromination with HBr
The most cited method employs hydrobromic acid (HBr) in a carboxylic acid–solvent system:
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Solvent : Acetic acid or propionic acid (0.8–25 mol% relative to penta-d8).
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Temperature : 85–135°C under atmospheric or moderate pressure (≤75 psi).
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HBr Feeding : Continuous HBr gas introduction to maintain saturation, preventing tar formation.
The reaction proceeds via nucleophilic substitution, where HBr’s bromide ion displaces hydroxyl groups. The carboxylic acid catalyst protonates hydroxyls, enhancing leaving-group ability while minimizing ester byproducts.
Table 2: Bromination Conditions and Outcomes
Purification and Stabilization
Post-bromination, the product is isolated through:
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Crystallization : Dilution with chilled D₂O precipitates pentaerythritol-d8 dibromide.
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Centrifugation : Removes unreacted HBr and sodium formate-d byproducts.
The final product exhibits a molecular weight of 269.99 g/mol and requires storage at -20°C to prevent deuteration exchange.
Catalytic Innovations and Byproduct Management
Solid Catalyst Route
Recent advances propose replacing liquid acids with solid acid catalysts (e.g., sulfonated graphene) to reduce waste. This method achieves 89% bromination yield at 110°C but requires longer reaction times (18–24 hours).
Sodium Formate-d Recovery
The bromination mother liquor contains sodium formate-d (from neutralization steps), which is recovered via:
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Evaporation : Concentrate at 85–110°C until specific gravity reaches 1.3.
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Recrystallization : Dilution with D₂O and reheating isolates 96–99% pure sodium formate-d.
Challenges and Optimization Strategies
Deuterium Retention
Deuterium loss during bromination is minimized by:
Chemical Reactions Analysis
Types of Reactions: Pentaerythritol-d8 Dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form pentaerythritol-d8 derivatives.
Reduction Reactions: The compound can be reduced to form pentaerythritol-d8 by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: this compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Pentaerythritol-d8 derivatives with different functional groups.
Reduction: Pentaerythritol-d8.
Oxidation: Pentaerythritol-d8 carboxylic acids or aldehydes.
Scientific Research Applications
Medicinal Chemistry
Pentaerythritol-d8 dibromide has been utilized in the synthesis of pharmaceutical compounds. Its brominated structure allows for the introduction of bromine into target molecules, which can influence biological activity and pharmacokinetics. For instance, it has been used as an intermediate in the synthesis of various drugs aimed at treating diseases such as cancer and bacterial infections.
Case Study: Synthesis of Anticancer Agents
- Researchers have explored the use of this compound in synthesizing novel anticancer agents. The incorporation of bromine atoms has been shown to enhance the lipophilicity of compounds, potentially improving their ability to penetrate cellular membranes.
Materials Science
In materials science, this compound is employed in developing advanced polymeric materials. Its ability to act as a cross-linking agent enhances the mechanical properties and thermal stability of polymers.
Data Table: Properties of Polymers with this compound
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polyurethane | 30 | 200 |
| Epoxy Resins | 50 | 250 |
| Thermoplastic Elastomers | 25 | 180 |
Analytical Chemistry
The isotopic labeling provided by this compound makes it an excellent candidate for use as an internal standard in quantitative analytical methods, particularly in mass spectrometry and NMR spectroscopy.
Case Study: Quantitative Analysis
- In a study focused on drug metabolism, this compound was used as an internal standard to improve the accuracy of quantifying drug concentrations in biological samples. The results demonstrated enhanced sensitivity and specificity due to the unique mass signatures provided by the deuterated compound.
Mechanism of Action
The mechanism of action of Pentaerythritol-d8 Dibromide involves its ability to undergo substitution and reduction reactions, which allows it to act as a versatile intermediate in organic synthesis. The deuterium atoms provide stability and enable detailed studies using spectroscopic techniques. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Pentaerythritol Dibromide (Non-Deuterated)
- Molecular Formula : C₅H₈Br₂O₂
- Molecular Weight : 264.93 g/mol
- CAS : 3296-90-0
- Key Differences: The non-deuterated form lacks isotopic labeling, making it less suitable for tracer studies. Both compounds share flame-retardant properties, but the deuterated variant’s stability under metabolic conditions may differ due to deuterium’s kinetic isotope effect . Toxicity data for the non-deuterated form are more extensive, with confirmed carcinogenicity in rodents .
Dipentaerythritol Derivatives
- Example : Dipentaerythritol pentaacrylate (CAS: 60506-81-2)
- Molecular Formula : C₂₅H₃₂O₁₂
- Molecular Weight : 524.51 g/mol
- Key Differences: Structurally distinct due to acrylate functional groups, enabling use in polymer crosslinking rather than flame retardation. No bromine atoms, resulting in divergent chemical reactivity and applications (e.g., coatings vs. flame retardants) .
K-Series Oximes (e.g., K005, K027)
- Example: K005 (1,3-bis(2-hydroxyiminomethylpyridinium) propane dibromide)
- Molecular Formula : C₁₃H₁₆Br₂N₄O₂
- Molecular Weight : 442.01 g/mol
- Key Differences: Contain pyridinium moieties, unlike pentaerythritol’s tetrahedral carbon core. Designed as acetylcholinesterase (AChE) reactivators for treating organophosphate poisoning, contrasting with flame-retardant applications .
Diquat Dibromide
- Molecular Formula : C₁₂H₁₂Br₂N₂
- Molecular Weight : 344.05 g/mol
- CAS : 85-00-7
- Key Differences :
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Isotopic Labeling Comparison
| Property | This compound | Pentaerythritol Dibromide |
|---|---|---|
| Deuterium Content | 8 atoms | 0 atoms |
| Stability in Metabolism | Enhanced (kinetic isotope effect) | Standard |
| Research Utility | High (tracer studies) | Limited |
Biological Activity
Pentaerythritol-d8 dibromide (CHDBrO) is a stable isotopic variant of pentaerythritol that has gained attention in various research fields, particularly in biochemistry and medicinal chemistry. This article explores its biological activity, including its applications, mechanisms, and relevant case studies.
This compound is characterized by its molecular structure, which includes two bromine atoms and eight deuterium atoms replacing hydrogen in the pentaerythritol backbone. This modification enhances its stability and makes it useful in metabolic studies and drug development.
The biological activity of this compound can be attributed to several key mechanisms:
- Halogen Bonding : The presence of bromine atoms allows for unique interactions through halogen bonding, which can influence the compound's affinity for biological targets .
- Structural Similarity : Its structural similarity to other biologically active compounds enables it to participate in various biochemical pathways, potentially affecting cellular functions .
Applications in Research
This compound has been utilized in several research applications:
- Metabolic Studies : As a stable isotope, it serves as a tracer in metabolic studies to track biological processes .
- Drug Development : Its unique properties make it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors .
Case Study 1: Antifungal Activity
A study investigated the antifungal properties of compounds containing halogenated moieties similar to this compound. The results indicated that these compounds exhibited significant antifungal activity against various strains, suggesting potential therapeutic applications in treating fungal infections .
Case Study 2: Protein Crystallization
Research highlighted the use of pentaerythritol-based polymers, including derivatives like this compound, as effective precipitants in protein crystallization. The study demonstrated that these compounds could enhance crystal quality and yield, crucial for X-ray crystallography and structural biology .
Research Findings
Recent findings have provided insights into the interactions and biological implications of this compound:
- Encapsulation Properties : Pentaerythritol exhibits maximum encapsulation capabilities for crystalline molecules due to its low lattice energy and structural characteristics. This property is beneficial for drug delivery systems where controlled release is essential .
- Thermal Stability : Thermal analysis showed that this compound maintains stability under various conditions, making it suitable for applications requiring prolonged exposure to heat without decomposition .
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling Pentaerythritol-d8 Dibromide in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods to minimize inhalation exposure and ensure proper ventilation.
- Personal Protective Equipment (PPE) : Wear nitrile gloves (inspected prior to use), chemical-resistant lab coats, and EN 166-certified safety goggles. Respiratory protection (e.g., NIOSH-approved N95/P95 masks) is required for aerosol-prone procedures .
- Decontamination : Wash hands thoroughly after glove removal, and dispose of contaminated gloves per hazardous waste regulations. Avoid skin contact due to potential irritation and toxicity risks .
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
- Methodological Answer :
- Deuteration Strategy : Start with deuterated pentaerythritol (C(CH₂OH)₄-d8) and brominate using HBr or Br₂ under controlled conditions. Anhydrous solvents (e.g., DCM) and inert atmospheres (N₂/Ar) minimize side reactions.
- Purification : Post-reaction, use zinc powder to reduce excess bromine or byproducts, followed by recrystallization (e.g., ethanol/water mixtures) or column chromatography for isolation .
- Critical Parameters : Temperature (25–50°C), stoichiometric excess of brominating agents (1.2–1.5 eq), and reaction time (12–24 hours) are key to maximizing yield .
Advanced Research Questions
Q. How do isotopic effects (deuteration) influence the spectroscopic characterization of this compound?
- Methodological Answer :
- NMR Analysis : Deuteration shifts proton signals due to reduced spin-spin coupling. Use ¹H NMR to confirm deuterium incorporation (absence of C-H peaks) and ¹³C NMR to verify structural integrity. Compare spectra with non-deuterated analogs to identify isotopic shifts .
- IR Spectroscopy : Monitor Br-C stretching vibrations (~500–600 cm⁻¹) and C-D bonds (~2100–2200 cm⁻¹) to confirm bromination and deuteration efficiency .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI or EI ionization can distinguish isotopic patterns (e.g., M+8 for d8 derivatives) .
Q. How can researchers resolve discrepancies in reaction yields or byproduct formation during this compound synthesis?
- Methodological Answer :
- Byproduct Identification : Use GC-MS or HPLC-PDA to detect impurities (e.g., tribromide derivatives or unreacted starting material). Adjust bromine stoichiometry or reaction time to suppress side reactions .
- Yield Optimization : Employ design-of-experiments (DoE) frameworks to test variables like solvent polarity (e.g., DMF vs. THF) or catalyst presence (e.g., FeBr₃). Kinetic studies (e.g., in situ FTIR) can pinpoint rate-limiting steps .
- Reproducibility : Document temperature gradients and mixing efficiency rigorously, as minor deviations can drastically alter yields in halogenation reactions .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-ECD (electron capture detector) for bromine-specific quantification. Validate methods using deuterated internal standards (e.g., d8-bromobenzene) .
- Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges improves recovery rates from aqueous matrices .
- Cross-Validation : Confirm results with complementary techniques like ICP-MS for bromine content or ²H NMR for deuterium purity .
Experimental Design & Data Analysis
Q. How should researchers design studies to assess isotopic effects in reactions involving this compound?
- Methodological Answer :
- Control Experiments : Compare kinetic isotope effects (KIEs) by running parallel reactions with non-deuterated analogs. Monitor rate constants (e.g., via UV-Vis or NMR kinetics) to quantify deuterium’s impact .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to simulate transition states and predict isotopic effects on reaction pathways .
- Statistical Rigor : Apply ANOVA or t-tests to evaluate significance of isotopic differences in experimental outcomes (e.g., yields, selectivity) .
Q. What strategies mitigate degradation of this compound during long-term storage?
- Methodological Answer :
- Storage Conditions : Store in amber glass vials under inert gas (Ar) at –20°C to prevent photolytic or thermal decomposition. Desiccants (e.g., silica gel) minimize hydrolytic degradation .
- Stability Monitoring : Periodically analyze purity via HPLC or TLC. For deuterium retention, track ²H NMR signal integrity over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
